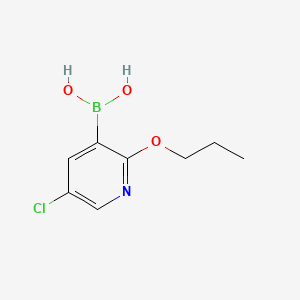

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHOFJJGXMJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681585 | |

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-43-3 | |

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Overview of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific databases and chemical supplier catalogs did not yield specific physical property data or experimental protocols for the target compound, (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This suggests that the compound may be novel, not widely commercially available, or its properties are not publicly documented. This guide therefore provides available data on its closest structural analogs to serve as a reference point for researchers.

Introduction

This compound belongs to the class of pyridylboronic acids, which are important building blocks in medicinal chemistry and materials science. Boronic acids are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The specific substitution pattern of a chloro group at the 5-position and a propoxy group at the 2-position of the pyridine ring is anticipated to influence the compound's electronic properties, reactivity, and potential biological activity.

Physicochemical Properties of Structural Analogs

Due to the absence of data for the target compound, the following table summarizes the available physical and chemical properties of structurally similar pyridylboronic acids. These analogs differ in the alkoxy or substituent group at the 2-position of the pyridine ring.

| Property | (5-Chloro-2-isopropoxypyridin-3-yl)boronic acid | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | (5-Chloro-2-fluoropyridin-4-yl)boronic acid |

| CAS Number | Not Available | Not Available | 1034659-38-5 |

| Molecular Formula | C₈H₁₁BClNO₃ | C₆H₇BClNO₃[1] | C₅H₄BClFNO₂ |

| Molecular Weight | 215.44 g/mol | 187.39 g/mol [1] | 175.35 g/mol |

| Appearance | Solid | Solid[1] | Solid |

| Purity | Not specified | 98%[1] | 95% |

| Storage Temperature | Not specified | Not specified | Ambient Storage |

| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N | BZJQXIUWWLFBJS-UHFFFAOYSA-N[1] | UTCNOKCGQCXVAK-UHFFFAOYSA-N |

Experimental Protocols: General Synthesis of Arylboronic Acids

While a specific protocol for the synthesis of this compound is not documented, a general and widely used method for the preparation of arylboronic acids from aryl halides is presented below. This protocol is based on the common practice of lithium-halogen exchange followed by quenching with a borate ester.

Reaction: Halogen-metal exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

-

Aryl halide (e.g., 3-bromo-5-chloro-2-propoxypyridine, the likely precursor)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Triisopropyl borate or trimethyl borate

-

Aqueous acid (e.g., 1 M HCl) for hydrolysis

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the aryl halide dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a period of time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous acid. The mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

-

Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

General Synthetic Workflow for Arylboronic Acids

The following diagram illustrates a typical workflow for the synthesis of an arylboronic acid from an aryl halide precursor.

Caption: General workflow for arylboronic acid synthesis.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding any signaling pathways or biological interactions involving this compound. Boronic acids as a class are known to interact with diols, which can be found in various biological molecules such as sugars and glycoproteins. This interaction is the basis for their use as sensors and in drug delivery systems. However, without specific experimental data, any discussion of signaling pathways for this particular compound would be speculative.

Conclusion

While a comprehensive technical guide on the physical properties of this compound cannot be provided due to a lack of available data, this document offers valuable information on its structural analogs and a general synthetic protocol. Researchers interested in this compound are advised to consider the properties of the presented analogs as a starting point for their investigations and may need to undertake de novo synthesis and characterization. The provided synthetic workflow offers a standard and reliable method for the preparation of such pyridylboronic acids.

References

An In-depth Technical Guide to (5-Chloro-2-propoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid, a class of organic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. Their utility as key building blocks in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions, has made them invaluable tools for drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1217501-43-3 |

| Molecular Formula | C₈H₁₁BClNO₃ |

| Molecular Weight | 215.44 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Synthesis of this compound: A General Approach

Reaction Principle: The synthesis typically involves a lithium-halogen exchange reaction between an appropriately substituted bromopyridine and an organolithium reagent, such as n-butyllithium, to generate a lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Pyridinyl Boronic Acid via Lithium-Halogen Exchange

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

3-Bromo-5-chloro-2-propoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-bromo-5-chloro-2-propoxypyridine and anhydrous THF under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored for the completion of the lithium-halogen exchange (e.g., by TLC analysis of quenched aliquots).

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for several hours.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous HCl solution. The mixture is stirred vigorously until the hydrolysis of the boronate ester is complete.

-

Work-up: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.

An In-depth Technical Guide to the Solubility of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloro-2-propoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents established experimental protocols for determining solubility, offering a robust framework for researchers. Furthermore, this guide includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura cross-coupling reaction, a primary application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a substituted pyridinylboronic acid derivative of significant interest in drug discovery and development. Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] The solubility of this boronic acid in various organic solvents is a critical parameter that influences reaction kinetics, yield, purification, and formulation. An understanding of its solubility profile is therefore essential for optimizing synthetic routes and developing robust manufacturing processes.

Qualitative Solubility of Phenylboronic Acid: A Proxy

In the absence of specific data for this compound, the solubility of phenylboronic acid can serve as a useful, albeit approximate, guideline. The presence of the chloro, propoxy, and pyridine functionalities will alter the polarity and hydrogen bonding capabilities compared to phenylboronic acid, but the general trends can still offer initial insights for solvent selection. Phenylboronic acid generally exhibits higher solubility in polar organic solvents.[4][5][6]

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Reference |

| Ethers | Diethyl Ether, Dipropyl Ether | High | [4][7] |

| Ketones | Acetone, 3-Pentanone | High | [4][5] |

| Alcohols | Methanol, Ethanol | Soluble | [7] |

| Halogenated | Chloroform | Moderate | [4][5] |

| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low / Poorly Soluble | [4][5][6] |

Note: This data is for phenylboronic acid and should be used as a general guide. The actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4][5][8][9] This method involves the precise measurement of the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus

-

This compound

-

High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance (accuracy ±0.0001 g)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.2 K/min).

-

Equilibrium Point Determination: Continuously monitor the solution's turbidity. Record the temperature at which the solution becomes completely clear. This is the solid-liquid equilibrium point.

-

Data Collection: Repeat the procedure for a range of different compositions to construct a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Caption: Experimental workflow for determining solubility via the dynamic method.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds, particularly for creating biaryl and heteroaryl structures common in pharmaceuticals.[8][10][11] The reaction couples an organoboron compound (like our title compound) with an organohalide or triflate using a palladium catalyst and a base. The solubility of the boronic acid in the reaction solvent is crucial for ensuring it is available in the solution phase to participate in the catalytic cycle.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[11][12]

-

Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.[11][12]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[11][12]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides essential tools for the modern researcher. By leveraging qualitative trends from analogous compounds and applying the detailed experimental protocol for solubility determination, scientists and drug development professionals can effectively optimize their synthetic and formulation processes. The contextual information on the Suzuki-Miyaura coupling further underscores the importance of understanding the physicochemical properties of this versatile building block in the creation of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

Stability and Storage of (5-Chloro-2-propoxypyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many organoboron compounds, its stability is a critical factor that influences its shelf-life, reactivity, and the reproducibility of experimental results. This guide summarizes the key factors affecting the stability of this compound, recommended storage conditions, and protocols for assessing its degradation.

Key Stability Considerations

The stability of boronic acids is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyridine ring and its substituents in this compound will also influence its electronic properties and, consequently, its stability profile.

General Factors Affecting Stability:

-

Moisture: Boronic acids are known to be sensitive to moisture, which can lead to the formation of boroxines (cyclic anhydrides) or hydrolysis.[1]

-

Heat: Elevated temperatures can accelerate degradation processes.

-

Light: Some boronic acids may be sensitive to light and should be stored in amber vials or in the dark.

-

Oxygen: The presence of oxygen can lead to oxidation of the boronic acid group. Storing under an inert atmosphere like nitrogen or argon is often recommended.

-

pH: Both acidic and basic conditions can promote degradation, particularly protodeboronation.

Recommended Storage and Handling

To ensure the longevity and integrity of this compound, the following storage and handling procedures are recommended based on general knowledge of boronic acids.

Quantitative Storage Recommendations

While specific data for this compound is limited, the following table provides general storage guidelines for boronic acids.

| Parameter | Condition | Rationale |

| Temperature | Refrigerated (2-8°C) or Cool, dry place[2] | To minimize thermal degradation and slow down chemical reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation. |

| Container | Tightly sealed, opaque or amber vials | To protect from moisture and light. |

| Moisture | Store in a desiccator or dry environment | To prevent hydrolysis and boroxine formation. |

| Handling | Minimize exposure to air and moisture. Handle in a glove box if possible. | To maintain the integrity of the compound. |

Incompatible Materials

Avoid storing this compound with strong oxidizing agents and strong acids.[3]

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, forced degradation studies can be performed. These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting the boronic acid to various stressors.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method like HPLC.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated to ensure it is stability-indicating, meaning it can resolve the parent peak from all significant degradation product peaks.

Visualizations

Common Reaction Pathway: Suzuki-Miyaura Coupling

Boronic acids are most famously used in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism is illustrated below.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Stability Assessment

The logical flow for assessing the stability of this compound is depicted below.

Caption: Workflow for conducting forced degradation studies to assess stability.

References

The Dawn of a New Therapeutic Era: Discovery and Initial Screening of Novel Pyridinylboronic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse chemical space. Among the myriad of molecular scaffolds, pyridinylboronic acid derivatives have emerged as a particularly promising class of compounds. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as potent inhibitors of various enzymes implicated in a range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth overview of the discovery and initial screening of novel pyridinylboronic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Inhibitory Potency

The initial screening of newly synthesized compounds is a critical step in identifying promising drug candidates. The following tables summarize the in vitro inhibitory activities of several novel pyridinylboronic acid derivatives against key biological targets.

Table 1: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against Proteasome Subunits

| Compound ID | Target Subunit | IC50 (nM) | Reference Compound | IC50 (nM) |

| PBA-1 | β5 | 161.90 ± 29.46 | PI-083 | >1000 |

| PBA-2 | β5 | <10 | Bortezomib | 7.05 |

| PBA-3 | β2 | <50 | - | - |

| ZY-2 | Proteasome | 6.66 (RPMI-8226 cells) | Bortezomib | 226 (KM3/BTZ cells) |

| ZY-13 | Proteasome | 4.31 (U266 cells) | - | - |

Table 2: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against Kinases

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |

| PYR-1 | JNK3 | 0.63 | - | - |

| PYR-2 | p38 | >20 | - | - |

Table 3: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against β-Lactamases

| Compound ID | Target β-Lactamase | Ki (nM) |

| BATS-1 (10a) | AmpC | 140 |

| BATS-2 (5) | KPC-2 | 730 |

| 3-azidomethylphenyl boronic acid | KPC-2 | - |

| 3-azidomethylphenyl boronic acid | Chromosomal AmpC | - |

Experimental Protocols: A Guide to Synthesis and Screening

The successful discovery of novel drug candidates relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and initial screening of pyridinylboronic acid derivatives.

Synthesis of Pyridinylboronic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] It is particularly well-suited for the synthesis of biaryl compounds, including pyridinyl-substituted aromatics.

General Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (1 equivalent), the pyridinylboronic acid or its ester derivative (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3 with a suitable phosphine ligand; 1-3 mol%), and a base (e.g., K2CO3, Cs2CO3, KF; 2-3 equivalents).[1][2]

-

Add a suitable solvent (e.g., dioxane, toluene, methanol).[1][2][4]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyridinylboronic acid derivative.

High-Throughput Screening (HTS) for Kinase Inhibitors

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of a specific kinase.[5][6][7]

Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Compound Plating: Dispense nanoliter to microliter volumes of test compounds, dissolved in DMSO, into a 384- or 1536-well microplate. Include positive (known inhibitor) and negative (DMSO) controls.

-

Reagent Addition: Add the kinase, a biotinylated substrate peptide, and ATP to the wells.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Detection: Add a detection reagent mixture containing a europium-labeled anti-phospho-antibody (donor) and streptavidin-conjugated XL665 (acceptor).[5]

-

Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (acceptor) and 620 nm (donor) is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will result in a low HTRF signal. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.[5]

Proteasome Inhibition Assay

The proteasome is a key target for anticancer drugs, and its activity can be measured using fluorogenic substrates.[8][9][10]

Protocol for a Cell-Free Proteasome Activity Assay:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP). Prepare a stock solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity).

-

Assay Setup: In a 96-well black microplate, add the purified 20S or 26S proteasome.

-

Compound Addition: Add the test pyridinylboronic acid derivatives at various concentrations. Include a known proteasome inhibitor (e.g., bortezomib) as a positive control and DMSO as a negative control.

-

Reaction Initiation: Add the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm for AMC) over time at 37°C.[8]

-

Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Anticancer Screening

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of novel compounds on cancer cells.[11][12][13][14][15]

Protocol for an MTT Cell Viability Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridinylboronic acid derivatives for a specific duration (e.g., 48 or 72 hours).[11][12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds and the logical flow of their screening process is paramount. The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by pyridinylboronic acid derivatives and a typical experimental workflow for their initial screening.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Experimental Workflow for Initial Screening.

Caption: Inhibition of Bacterial Cell Wall Synthesis.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. noblelifesci.com [noblelifesci.com]

- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Interplay of Structure and Acidity: A Technical Guide to Substituted Pyridinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids are a class of heterocyclic organoboron compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules is well-established. The electronic properties of these compounds, specifically their Lewis acidity and pKa, are critical determinants of their reactivity, stability, and biological activity. This technical guide provides an in-depth exploration of the factors governing the acidity of substituted pyridinylboronic acids, presenting key quantitative data, detailed experimental protocols, and a conceptual framework for understanding their structure-property relationships.

Understanding the Acidity of Pyridinylboronic Acids

Arylboronic acids, including pyridinylboronic acids, are primarily considered Lewis acids due to the presence of a vacant p-orbital on the boron atom. In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the addition of a hydroxide ion. The equilibrium constant for this reaction is expressed as a pKa value, which in this context, reflects the Lewis acidity of the boronic acid.

The pKa of a pyridinylboronic acid is influenced by two main factors: the inherent Lewis acidity of the boronic acid group and the electronic effects of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring, being electron-withdrawing, generally increases the acidity of the boronic acid compared to its phenylboronic acid counterpart. Furthermore, the position of the boronic acid group on the pyridine ring (2-, 3-, or 4-position) and the nature of any additional substituents significantly modulate the electronic properties and, consequently, the pKa.

Positional Isomerism and pKa

The position of the boronic acid group on the pyridine ring has a notable impact on the acidity of the molecule. The pKa values for the parent 2-, 3-, and 4-pyridinylboronic acids are presented in Table 1.

| Compound | pKa1 (Pyridinium) | pKa2 (Boronic Acid) |

| 2-Pyridinylboronic Acid | 3.86[1] | - |

| 3-Pyridinylboronic Acid | 4.22[1] | 8.19 |

| 4-Pyridinylboronic Acid | 3.82[1] | 8.64 |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength). The data presented here are from potentiometric titrations in aqueous solution.

The first pKa (pKa1) corresponds to the protonation of the pyridine nitrogen, forming a pyridinium ion. The second pKa (pKa2) corresponds to the equilibrium between the neutral boronic acid and the anionic boronate. The data indicates that 3-pyridinylboronic acid is the least acidic of the three isomers with respect to the boronic acid group.

Substituent Effects on Acidity: A Quantitative Perspective

The introduction of substituents onto the pyridine ring provides a powerful means to tune the Lewis acidity and pKa of pyridinylboronic acids. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the negatively charged boronate form through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).

Hammett Equation: log(K/K₀) = ρσ

where:

-

K is the acid dissociation constant of the substituted acid.

-

K₀ is the acid dissociation constant of the unsubstituted acid.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant.

Table 2 presents the pKa values and corresponding Hammett constants for a series of meta- and para-substituted phenylboronic acids. This data serves as a valuable proxy for understanding the expected trends in substituted pyridinylboronic acids.

| Substituent (X) | Position | Hammett Constant (σ) | pKa |

| -H | - | 0.00 | 8.83 |

| -CH₃ | para | -0.17 | 9.03 |

| -OCH₃ | para | -0.27 | 9.14 |

| -Cl | meta | 0.37 | 8.28 |

| -Cl | para | 0.23 | 8.49 |

| -Br | meta | 0.39 | 8.25 |

| -Br | para | 0.23 | 8.48 |

| -CN | meta | 0.56 | 8.04 |

| -CN | para | 0.66 | 7.95 |

| -NO₂ | meta | 0.71 | 7.90 |

| -NO₂ | para | 0.78 | 7.78 |

Data adapted from "Tautomeric equilibria and binding selectivity of pyridineboronic acids," The Royal Society of Chemistry.

A plot of pKa versus the Hammett sigma constant (a Hammett plot) for this data would show a positive slope (ρ > 0), indicating that electron-withdrawing groups (more positive σ) lead to a lower pKa (stronger acid). This relationship provides a predictive tool for estimating the pKa of new pyridinylboronic acid derivatives.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

While pKa in aqueous solution is a practical measure of acidity, a more direct quantification of Lewis acidity can be achieved using the Gutmann-Beckett method. This technique involves the use of a Lewis base probe, typically triethylphosphine oxide (Et₃PO), and monitoring its ³¹P NMR chemical shift upon interaction with the Lewis acid (the boronic acid). The change in the ³¹P chemical shift is used to calculate the acceptor number (AN), a dimensionless value that represents the Lewis acidity of the compound.

A higher acceptor number indicates a stronger Lewis acid. This method is particularly useful for comparing the Lewis acidity of a series of compounds in a non-aqueous solvent, thus isolating the intrinsic electronic effects from the complexities of aqueous equilibria. For instance, studies on fluorinated phenylboronic acids have shown a clear correlation between the degree of fluorination and the acceptor number, with more electron-withdrawing fluorine substituents leading to higher AN values.

Experimental Protocols

Accurate determination of pKa and Lewis acidity is crucial for understanding and utilizing pyridinylboronic acids. The following sections provide detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Methodology:

-

Preparation of the Analyte Solution: A known concentration of the pyridinylboronic acid (typically in the range of 1-10 mM) is prepared in a suitable solvent, usually deionized water or a mixed aqueous-organic solvent system to ensure solubility. The ionic strength of the solution is typically maintained at a constant level (e.g., 0.1 M) using an inert salt like KCl or NaCl.

-

Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added to the analyte solution in small, precise increments using a calibrated burette or an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: The titration data (pH versus volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration curve, where half of the boronic acid has been converted to its boronate form. More sophisticated analysis can be performed using specialized software that fits the entire titration curve to the appropriate equilibrium model.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lewis Acidity by the Gutmann-Beckett Method (³¹P NMR)

This method provides a quantitative measure of Lewis acidity in a non-coordinating solvent.

Methodology:

-

Sample Preparation: A solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), is prepared in a dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A reference standard (e.g., triphenylphosphine oxide) may also be included.

-

Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its chemical shift (δ_ref).

-

Complex Formation: A known amount of the pyridinylboronic acid is added to the Et₃PO solution.

-

Measurement: The ³¹P NMR spectrum of the mixture is recorded, and the new chemical shift of the Et₃PO-boronic acid adduct (δ_sample) is determined.

-

Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula:

AN = 2.21 * (δ_sample - δ_ref)

where δ_ref is the chemical shift of Et₃PO in a non-coordinating solvent (e.g., hexane).

Caption: Workflow for Lewis acidity determination by the Gutmann-Beckett method.

Logical Relationships and Applications in Drug Discovery

The Lewis acidity and pKa of substituted pyridinylboronic acids are not merely academic parameters; they have profound implications for drug design and development. The ability of the boronic acid moiety to form reversible covalent bonds with diols is central to many of its biological applications, including the development of sensors for carbohydrates and inhibitors of enzymes that process diol-containing substrates.

The pH at which this interaction occurs is critically dependent on the pKa of the boronic acid. For effective binding at physiological pH (~7.4), the pKa of the boronic acid should ideally be close to this value. Therefore, the ability to fine-tune the pKa through the introduction of appropriate substituents on the pyridine ring is a key strategy in the design of pyridinylboronic acid-based therapeutics and diagnostics.

Caption: Relationship between substituent, acidity, and biological activity.

Conclusion

The Lewis acidity and pKa of substituted pyridinylboronic acids are fundamental properties that govern their chemical and biological behavior. A thorough understanding of how positional isomerism and substituent effects influence these parameters is essential for the rational design of new molecules with tailored properties. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these key descriptors. As the field of drug discovery continues to leverage the unique chemistry of boron, the principles and data presented herein will serve as a valuable resource for researchers working at the interface of chemistry, biology, and medicine.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety and handling precautions for (5-Chloro-2-propoxypyridin-3-yl)boronic acid. Boronic acids are a cornerstone of modern synthetic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical development. However, their safe and effective use necessitates a thorough understanding of their potential hazards and the implementation of robust handling protocols. This document outlines the critical safety information, proper handling procedures, and emergency responses to ensure a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally analogous boronic acid derivatives and should be used as a comprehensive guideline. It is imperative to supplement this guide with a substance- and process-specific risk assessment before commencing any experimental work.

Hazard Identification and Classification

Based on data from similar boronic acid compounds, this compound is anticipated to present the following hazards.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety.

| Equipment | Specifications |

| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat. Long-sleeved clothing is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when engineering controls are insufficient or during spill cleanup. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Handling

Proper storage and handling are critical to maintaining the integrity of the compound and preventing accidental exposure.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

Refrigeration may be recommended for long-term stability.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Experimental Protocol: General Procedure for Handling Boronic Acids in a Laboratory Setting

The following is a generalized protocol for the safe handling of a boronic acid derivative during a typical laboratory workflow.

-

Preparation:

-

Conduct a pre-work risk assessment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and equipment.

-

-

Weighing and Dispensing:

-

Perform all weighing and dispensing of the solid boronic acid within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

-

Use anti-static measures if necessary.

-

Carefully transfer the desired amount of the solid to a clean, dry reaction vessel.

-

-

Reaction Setup:

-

Add solvents and other reagents to the reaction vessel within the fume hood.

-

Ensure the reaction apparatus is securely clamped and assembled correctly.

-

If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

-

-

Work-up and Purification:

-

Conduct all extraction, filtration, and purification steps within the fume hood.

-

Be mindful of potential splashes and aerosol generation.

-

-

Waste Disposal:

Physical and Chemical Properties

While specific data for this compound is not available, the following table summarizes general properties of similar boronic acid compounds.

| Property | Typical Value/Observation |

| Appearance | White to off-white solid |

| Stability | Generally stable under normal conditions, but may be sensitive to moisture and air.[1] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas. |

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong oxidizing agents

-

Strong acids[1]

Visualizing the Workflow: Safe Handling of Boronic Acid Derivatives

The following diagram illustrates a standard workflow for the safe handling of a powdered chemical reagent like this compound in a research laboratory.

References

Preliminary Investigation of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While specific catalytic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest a primary role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a preliminary investigation into its potential catalytic use, drawing upon data from structurally analogous compounds to infer its reactivity and outline detailed experimental protocols.

Introduction

Substituted pyridines are ubiquitous scaffolds in a vast array of biologically active compounds. The development of efficient synthetic methodologies to access functionalized pyridine derivatives is therefore a cornerstone of modern medicinal chemistry. Boronic acids, and their derivatives, have emerged as indispensable tools in this endeavor due to their stability, low toxicity, and broad functional group tolerance in cross-coupling reactions.[1]

This compound (CAS 1217501-43-3)[2] incorporates several key features that make it an attractive building block for synthetic chemists. The boronic acid moiety at the 3-position allows for the formation of new carbon-carbon bonds, while the chloro and propoxy substituents at the 5- and 2-positions, respectively, offer sites for further functionalization and can influence the electronic properties and steric environment of the pyridine ring.

This guide will focus on the most probable application of this compound: its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several established methods. The most common and industrially scalable approach involves a halogen-metal exchange followed by borylation.

General Synthetic Pathway

A plausible synthetic route to this compound would likely start from a corresponding dihalopyridine. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for the synthesis of similar pyridinylboronic acids.[3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-chloro-2-propoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid and stirred for 1 hour. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a pH of approximately 7 with a saturated sodium bicarbonate solution, leading to the precipitation of the boronic acid.

-

Purification: The solid product is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether, and then dried under vacuum to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in catalysis is as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.[1][4]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, adapted from a methodological guide for a similar substrate.[4]

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Expected Reactivity and Scope (Data Table based on Analogs)

While specific quantitative data for this compound is not available, the following table summarizes expected yields for the Suzuki-Miyaura coupling with various aryl halides, based on published data for similar substituted pyridinylboronic acids.[5]

| Entry | Aryl Halide (R'-X) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |

| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |

Note: The yields presented are estimates based on analogous reactions and may vary for the specific substrate.

Conclusion

This compound represents a potentially valuable and versatile building block for the synthesis of complex substituted pyridines. Based on the well-established chemistry of analogous compounds, its primary application is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided generalized synthetic and coupling protocols offer a starting point for researchers interested in exploring the utility of this compound. Further experimental investigation is required to fully elucidate its reactivity, scope, and potential in the development of novel pharmaceuticals and other functional materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The following protocol is based on established methodologies for the coupling of substituted pyridylboronic acids with various aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate.[1] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2]

This compound provides a functionalized pyridine scaffold that can be incorporated into target molecules. The presence of the chloro and propoxy substituents allows for further chemical modifications, making it a valuable intermediate in the synthesis of novel compounds for drug development.

Data Presentation: Reaction Parameters and Yields

The successful outcome of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions that have proven effective for the coupling of analogous pyridylboronic acids and can serve as a starting point for optimization with this compound.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 75-85 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (10:1) | 100 | 24 | 70-80 |

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Drug Discovery: A Focus on IRAK4 Inhibitors

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block for the synthesis of complex molecules in the field of drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct the core structures of novel therapeutic agents.

This application note will detail the use of this compound in the context of developing inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune response and a promising target for autoimmune diseases and certain cancers. We will use the clinical candidate Zimlovisertib (PF-06650833) , a potent and selective IRAK4 inhibitor, as a case study to illustrate a potential application.

Target Profile: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.[2][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, including rheumatoid arthritis and lupus.[2][5][6] Therefore, inhibiting IRAK4 is a promising therapeutic strategy to modulate the inflammatory response.[2][6]

The signaling cascade initiated by TLR/IL-1R activation leading to inflammation is depicted below.

Case Study: Zimlovisertib (PF-06650833), a Clinical IRAK4 Inhibitor

Zimlovisertib (PF-06650833) is a potent and selective, orally available small molecule inhibitor of IRAK4 that has been in clinical development for the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7][8][9] The structure of Zimlovisertib features a central isoquinoline carboxamide moiety.

The pharmacological properties of Zimlovisertib highlight its high potency and selectivity for IRAK4.

| Assay Type | Parameter | Value | Reference |

| Enzyme Assay | IRAK4 IC50 | 0.2 nM | [7] |

| Cell-based Assay (PBMC) | R848-stimulated TNFα production IC50 | 2.4 nM | [7][10] |

| Kinase Selectivity | Highly selective against a panel of >200 kinases | - | [11] |

Proposed Application: Synthesis of a Zimlovisertib Analog via Suzuki-Miyaura Coupling

This compound can be utilized in a Suzuki-Miyaura coupling reaction to synthesize analogs of Zimlovisertib, where the isoquinoline core is replaced by the 5-chloro-2-propoxypyridine moiety. This reaction would couple the boronic acid with a suitable functionalized pyrrolidinone derivative.

The proposed experimental workflow for such a synthesis is outlined below.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical halogenated pyrrolidinone intermediate, 1-((6-bromo-7-methoxyisoquinolin-1-yl)oxy)methyl)-3-ethyl-4-fluoropyrrolidin-5-one, to form a key biaryl bond present in Zimlovisertib analogs.

Materials:

-

This compound

-

1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-6-bromo-7-methoxyisoquinoline (or a similar halogenated coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add the halogenated pyrrolidinone derivative (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.05-0.1 eq).

-

The flask is sealed with a septum and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

-

Reaction Execution:

-

The reaction mixture is stirred and heated to a temperature between 80-100 °C.

-

The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

-

-

Characterization:

-

The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

This protocol provides a general framework. The specific choice of catalyst, base, solvent, and reaction temperature may need to be optimized for the specific substrates being used.

Conclusion

This compound is a key building block for medicinal chemists, enabling the efficient synthesis of novel compounds with therapeutic potential. Its application in the synthesis of IRAK4 inhibitors, as exemplified by the potential to create analogs of the clinical candidate Zimlovisertib, underscores its importance in the development of treatments for inflammatory and autoimmune diseases. The robust and versatile nature of the Suzuki-Miyaura coupling allows for the incorporation of this substituted pyridine moiety into a wide range of molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Synthesis of Bioactive Molecules with (5-Chloro-2-propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry. The primary focus of this document is the synthesis of Sonidegib (Odomzo®), an FDA-approved anticancer agent, via a Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of complex biaryl structures that are often found in pharmacologically active compounds. Its utility is highlighted in the synthesis of Sonidegib, a potent inhibitor of the Hedgehog signaling pathway, which is crucial in the treatment of certain types of cancer, such as basal cell carcinoma.

Bioactive Molecule Profile: Sonidegib

Sonidegib is an orally bioavailable small molecule that functions as a Smoothened (Smo) antagonist. By selectively binding to the Smoothened receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway, Sonidegib effectively inhibits the downstream signaling cascade. This disruption of the Hh pathway leads to the suppression of tumor growth in cancers where this pathway is aberrantly activated.

Biological Activity of Sonidegib

| Parameter | Value | Cell Line/Target |

| Mechanism of Action | Smoothened (Smo) antagonist | Hedgehog Signaling Pathway |

| Approved Indication | Locally advanced Basal Cell Carcinoma (BCC) | - |

| Other Investigated Cancers | Medulloblastoma, Pancreatic Cancer, Non-small cell lung cancer | - |

Synthetic Workflow for Sonidegib

The synthesis of Sonidegib involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide. The following diagram illustrates the overall synthetic strategy.

Caption: Synthetic workflow for Sonidegib.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of a Sonidegib Precursor

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl bromide to form the biaryl core of Sonidegib.

Materials:

-

This compound

-

6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium phosphate (K₃PO₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridine (1.0 eq).

-

Add this compound (1.1 eq) and potassium phosphate (1.5 eq).

-

In a separate vial, prepare a catalyst stock solution by dissolving Palladium(II) acetate (5 mol%) and Triphenylphosphine (15 mol%) in anhydrous THF.

-

Add the catalyst solution to the reaction flask.

-

Add a 2 wt % aqueous solution of a suitable surfactant (e.g., TPGS-750-M) as the reaction medium.

-

Stir the reaction mixture vigorously at 45 °C for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridine | Pd(OAc)₂/PPh₃ | K₃PO₄ | THF/H₂O with surfactant | 45 | 10 | >90 |

Amide Coupling to form Sonidegib

The biaryl intermediate from the Suzuki-Miyaura coupling is then coupled with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid to yield Sonidegib.

(Note: The detailed protocol for this step can be found in relevant patents and publications regarding Sonidegib synthesis and is a standard amide bond formation reaction.)

Signaling Pathway

Sonidegib targets the Hedgehog signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Sonidegib.

Caption: Hedgehog Signaling Pathway and Sonidegib's point of inhibition.

Conclusion

This compound is a critical synthon for the efficient synthesis of the anticancer drug Sonidegib. The Suzuki-Miyaura coupling protocol outlined provides a robust and high-yielding method for the construction of the key biaryl scaffold. Understanding the mechanism of action of Sonidegib as a Hedgehog pathway inhibitor provides the rationale for its use in oncology and highlights the importance of targeted therapies in drug development. These notes are intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: